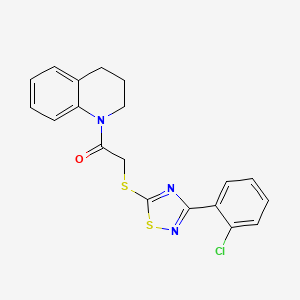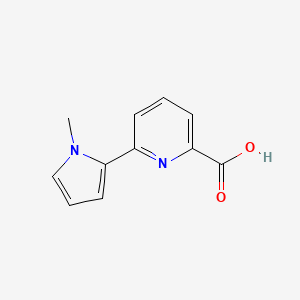
6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1H-pyrrol-2-yl group is a five-membered ring with two double bonds and one nitrogen atom . The methyl group (CH3) attached to the nitrogen atom in the pyrrole ring makes it a 1-methyl-1H-pyrrol-2-yl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group would likely make the compound capable of forming hydrogen bonds .Scientific Research Applications
Chemical Synthesis and Reactivity
One of the primary applications of 6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid and its derivatives is in chemical synthesis and reactivity studies. For instance, cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines. These compounds are subsequently oxidized to corresponding pyrroles or reduced to pyrrolidines, demonstrating the compound's role in synthesizing complex organic structures (Kang, Y., Richers, M. T., Sawicki, C. H., & Seidel, D., 2015).
Supramolecular Chemistry
In supramolecular chemistry, the structural analysis of pyrazinic acid and isomeric methylpyrazine carboxylic acids has shown the occurrence of carboxylic acid-pyridine supramolecular synthons. These studies contribute to crystal engineering strategies, highlighting the importance of 6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid in understanding and designing molecular assemblies (Vishweshwar, P., Nangia, A., & Lynch, V., 2002).
Crystal Structure Analysis
Further research has focused on the synthesis, crystal structure, and computational study of related pyrazole derivatives. These studies enhance our understanding of molecular geometry, electronic structure, and the impact of substituents on stability and reactivity. Such insights are invaluable for the design of new compounds with desired physical and chemical properties (Shen, L.-q., Huang, S.-Y., Diao, K., & Lei, F.-h., 2012).
Lanthanide Coordination Polymers
The compound has also been used in the development of lanthanide coordination polymers, which are of interest for their unique structural features and potential applications in materials science. Such research contributes to the synthesis of new materials with specific luminescent, magnetic, or catalytic properties, expanding the application range of coordination compounds in technology and industry (Qin, C., Wang, X., Wang, E., & Su, Z., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(1-methylpyrrol-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-3-6-10(13)8-4-2-5-9(12-8)11(14)15/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAKZZAOWKZDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

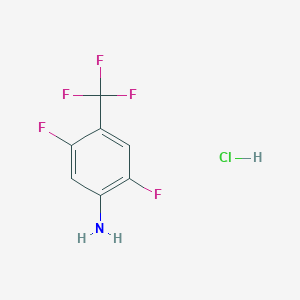
![(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2740987.png)
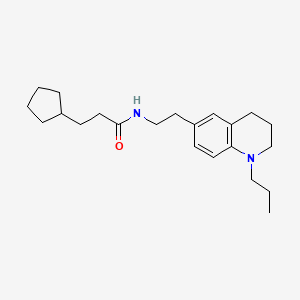
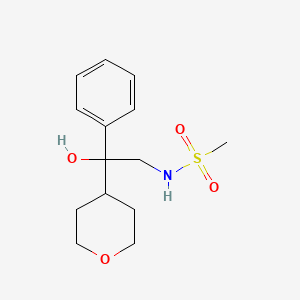
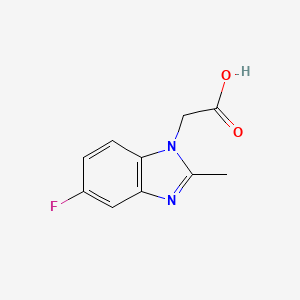
![propyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2740995.png)
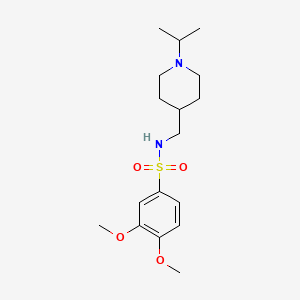
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2740999.png)
![2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone](/img/structure/B2741000.png)
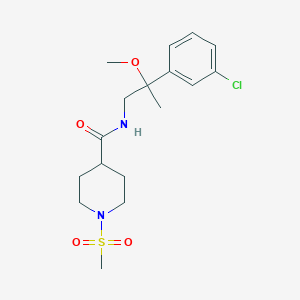
![9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2741004.png)
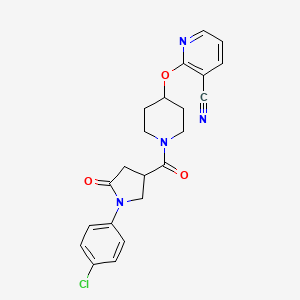
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2741007.png)
